![molecular formula C8H9BrN2O B3100065 [(3-Bromophenyl)methyl]urea CAS No. 135996-84-8](/img/structure/B3100065.png)
[(3-Bromophenyl)methyl]urea
Overview
Description
“[(3-Bromophenyl)methyl]urea” is a chemical compound that has a molecular weight of 215.05 . It is a solid substance and is also known as “3-(p-bromophenyl)-1-methoxy-1-methylurea” or "Metobromuron" .
Synthesis Analysis
The synthesis of N-substituted ureas, such as “this compound”, can be achieved through a practically simple, catalyst-free, and scalable method. This involves the nucleophilic addition of amines to potassium isocyanate in water without the need for an organic co-solvent .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C7H7BrN2O . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its physical and chemical properties would include characteristics that can be observed or measured without changing the identity of the substance, such as color, density, hardness, and melting and boiling points .
Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its antimicrobial activity. A study analyzed the spectral behavior and antimicrobial activity of 3-(4 bromophenyl)-1- methoxy-1-methyl urea using experimental, theoretical spectroscopic, IR, Raman, and UV-Vis techniques . The antimicrobial activity of the molecule was confirmed using molecular docking analysis. In vitro antimicrobial studies were carried out against the bacterial strains E. coli and Candida sp .
Molecular Docking
Molecular docking is a method used in computational biology to predict the orientation of one molecule to a second when bound to each other to form a stable complex. The compound has been used in molecular docking studies to understand its interaction with biological targets .
Spectroscopic Analysis
The compound has been used in spectroscopic analysis. The study mentioned above used IR, Raman, and UV-Vis techniques to analyze the spectral behavior of the compound .
Density Functional Theory (DFT) Studies
The compound has been used in DFT studies. The optimized geometrical parameters were reported on DFT/B3LYP/6-311++G (d, p) basis set of theory .
Vibrational Analysis
The compound has been used in vibrational analysis. Based on the potential distribution of energy, the detailed vibrational assignments of observed FT-IR and FT-Raman bands have been proposed .
Biological Applications of Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . As [(3-Bromophenyl)methyl]urea is a derivative of indole, it may also possess these biological activities.
Thiourea Derivatives
Thiourea and its derivatives have become a significant focal point within the organic synthesis field, garnering attention for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis and antimalarial properties . As this compound is a derivative of thiourea, it may also possess these biological applications.
Safety and Hazards
properties
IUPAC Name |
(3-bromophenyl)methylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-1-2-6(4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZDWEGVUDTKGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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